molecular formula C17H14Cl3N3O2S B11966337 N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-methoxybenzamide

N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-methoxybenzamide

Cat. No.: B11966337
M. Wt: 430.7 g/mol
InChI Key: GBDBGEGAJNTCNH-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-ylthio)-2,2,2-trichloroethyl]-4-methoxybenzamide is a complex organic compound that features a benzimidazole moiety, a trichloroethyl group, and a methoxybenzamide group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-ylthio)-2,2,2-trichloroethyl]-4-methoxybenzamide typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-ylthio)-2,2,2-trichloroethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield sulfoxides or sulfones, while reduction of the trichloroethyl group can produce dichloroethyl or monochloroethyl derivatives.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-ylthio)-2,2,2-trichloroethyl]-4-methoxybenzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-ylthio)-2,2,2-trichloroethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1H-benzimidazol-2-ylthio)-2,2,2-trichloroethyl)-2-methylbenzamide
  • 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives

Uniqueness

N-[1-(1H-benzimidazol-2-ylthio)-2,2,2-trichloroethyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide group, in particular, may enhance its pharmacological activity compared to similar compounds .

Properties

Molecular Formula

C17H14Cl3N3O2S

Molecular Weight

430.7 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-methoxybenzamide

InChI

InChI=1S/C17H14Cl3N3O2S/c1-25-11-8-6-10(7-9-11)14(24)23-15(17(18,19)20)26-16-21-12-4-2-3-5-13(12)22-16/h2-9,15H,1H3,(H,21,22)(H,23,24)

InChI Key

GBDBGEGAJNTCNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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